molecular formula C₁₁H₄D₇F₃N₂O₃ B1140629 Flutamide-d7 CAS No. 223143-72-3

Flutamide-d7

Katalognummer B1140629
CAS-Nummer: 223143-72-3
Molekulargewicht: 283.25
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flutamide-d7 is a synthetic androgen receptor antagonist that is used in a variety of scientific research applications. It is a derivative of flutamide, an antiandrogen drug that has been used in the treatment of prostate cancer. Flutamide-d7 is a labeled version of flutamide, which has been labeled with deuterium atoms in order to enable its use in mass spectrometry experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving flutamide-d7.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Flutamide-d7: is primarily used in the treatment of prostate cancer. It acts as a nonsteroidal antiandrogen (NSAA) by blocking androgen receptors and inhibiting the proliferation of cancer cells . This compound is crucial for androgen suppression therapy, often required in treating prostate cancer.

Biosensor Development

Researchers have developed a DNA biosensor for the detection of flutamide using an electrochemical method. This biosensor, composed of a modified electrode with reduced graphene oxide and decorated with ds-DNA, allows for the sensitive detection of flutamide through the interaction with DNA . The oxidation currents of guanine and adenine are measured, providing a means to detect the presence of flutamide.

Environmental Monitoring

Flutamide-d7 can be detected in environmental samples using electrochemical sensors. A study demonstrated the use of diamond nanoparticles to create a sensor with high stability and selectivity for monitoring flutamide levels in water bodies, which is essential for assessing the environmental impact of this anti-cancer drug .

Pharmaceutical Enhancement

The solubility of flutamide can be enhanced through pharmaceutical applications. Research has shown that using β-cyclodextrin (β-CD) can create a supersaturated solution of flutamide, improving its dissolution rate and therapeutic potential . This application is significant for maximizing the drug’s efficacy.

Wirkmechanismus

Target of Action

Flutamide-d7, like its parent compound Flutamide, is a nonsteroidal antiandrogen . It primarily targets the Androgen Receptor (AR) , a protein found in cells that plays a crucial role in the development and functioning of male reproductive tissues . By targeting this receptor, Flutamide-d7 aims to inhibit the growth and spread of cancer cells in the prostate gland .

Mode of Action

Flutamide-d7 acts as a competitive inhibitor of the androgen receptor . It blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This prevents androgens like testosterone and dihydrotestosterone (DHT) from stimulating prostate cancer cells to grow . In addition, Flutamide-d7 is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

Flutamide-d7, after oral administration, undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take Flutamide multiple times per day .

Result of Action

The primary result of Flutamide-d7’s action is the inhibition of the growth and spread of prostate cancer cells . By blocking the androgen receptor, Flutamide-d7 prevents the effects of androgens and stops them from stimulating prostate cancer cells to grow . This leads to a reduction in the size of the prostate gland in patients with prostate cancer .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Flutamide-d7 involves the incorporation of seven deuterium atoms into the Flutamide molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Flutamide", "Deuterated reagents and solvents" ], "Reaction": [ "The first step involves the protection of the amine group in Flutamide using a suitable protecting group such as Boc or Fmoc.", "The protected Flutamide is then reacted with deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated sodium borohydride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The protected and deuterated Flutamide is then deprotected to remove the protecting group and obtain Flutamide-d7.", "The final product can be purified using standard techniques such as column chromatography or recrystallization." ] }

CAS-Nummer

223143-72-3

Produktname

Flutamide-d7

Molekularformel

C₁₁H₄D₇F₃N₂O₃

Molekulargewicht

283.25

Synonyme

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7;  N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline;  Sch 13521-d7;  4’-Nitro-3’-trifluoromethylisobutyranilide-d7;  Drognil-d7;  Euflex-d7;  Eulexin-d7; 

Herkunft des Produkts

United States

Q & A

Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?

A: The synthesis of Flutamide-d7 and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.

Q2: Can you outline the synthetic pathway used to produce Flutamide-d7 and its metabolite-d6?

A: The abstract details the synthetic routes for both compounds []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.